molecular formula CH4O B046220 Methanol-13C CAS No. 14742-26-8

Methanol-13C

Cat. No. B046220
CAS RN: 14742-26-8
M. Wt: 33.035 g/mol
InChI Key: OKKJLVBELUTLKV-OUBTZVSYSA-N
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Description

Methanol-13C is an isotopically enriched form of methyl alcohol . It is used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance spectroscopy .


Synthesis Analysis

Methanol-13C is used in 13C-Metabolic Flux Analysis (13C-MFA) to rigorously investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways . It has been applied via integration with metabolic engineering to identify and tackle the rate-limiting steps in biochemical production for various host microorganisms .


Molecular Structure Analysis

The molecular structure of Methanol-13C can be analyzed using 13C NMR Spectroscopy . This technique provides information about the carbon skeleton of the molecule and helps in the assignment of polymer constitution .


Chemical Reactions Analysis

Methanol-13C is used in 13C-MFA to study the central metabolism of biological systems . It helps in tracking the 13C-labeling patterns in key metabolites and the fate of biomolecule synthesis in biochemical pathways .


Physical And Chemical Properties Analysis

Methanol-13C has a boiling point of 65.4 °C and a density of 0.815 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

Metabolic Flux Analysis (13C-MFA) for Biochemical Production

Background: Metabolic engineering aims to produce chemicals, fuels, and drugs using microorganisms from renewable resources. However, achieving satisfactory yields and productivities remains challenging due to the complexity of microbial metabolism.

Application::

Host-Guest Interaction Studies Using Methanol-13C

Background: Metal-organic frameworks (MOFs) are porous materials with applications in gas storage, catalysis, and drug delivery. Understanding metal distribution within MOFs is essential.

Application::

Proton Transfer Mechanism Studies

Background: Understanding proton transfer processes is vital for catalytic reactions and reaction mechanisms.

Application::

13C-Based NMR Metabolomics

Background: Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into molecular structures and dynamics.

Application::

Stable Isotope Tracing in Environmental Studies

Background: Stable isotopes help trace the fate of compounds in environmental systems.

Application::

Deuteromethylation Reagent for Drug Synthesis

Background: Deuterated drugs (containing deuterium instead of hydrogen) have unique properties and are used in pharmacokinetic studies.

Application::

Mechanism of Action

Target of Action

Methanol-13C, an isotopically enriched form of methyl alcohol, is primarily used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance (NMR) spectroscopy . It is also used to study proton transfer processes, offering possibilities for the quantitative mechanism studies of proton-related catalytic reactions .

Mode of Action

Methanol-13C interacts with its targets through a process known as proton transfer . This interaction results in changes in the molecular structure of the target, which can be observed and studied using NMR spectroscopy . The use of Methanol-13C allows for the observation of these changes with a high degree of precision .

Biochemical Pathways

The primary biochemical pathways affected by Methanol-13C involve amino acids and short-chain fatty acid metabolism . Methanol-13C is used to confirm the distribution and arrangement of metals from metal organic framework (MOF) using host-guest interaction study . It is also used as a trideuteromethylation reagent for the synthesis of deuterated drugs .

Pharmacokinetics

It is known that methanol-13c is a liquid at room temperature with a density of 0815 g/mL at 25 °C This suggests that it could be readily absorbed and distributed in a biological system

Result of Action

The molecular and cellular effects of Methanol-13C’s action are primarily observed in the changes it induces in the molecular structure of its targets . These changes can be studied using NMR spectroscopy, providing valuable insights into the mechanisms of proton-related catalytic reactions .

Action Environment

The action, efficacy, and stability of Methanol-13C can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of proton transfer processes . Additionally, the presence of other compounds in the environment can also impact the action of Methanol-13C

Safety and Hazards

Methanol-13C is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may damage fertility or the unborn child . It also causes damage to organs and may cause drowsiness or dizziness .

Future Directions

Methanol, including its isotopically enriched forms like Methanol-13C, has several physical properties that make it an ideal transportation fuel . For refiners, the use of methanol allows for the expansion of gasoline supply over a greater number of vehicles, and the upgrading of regular gasoline to high premium grades by increasing octane .

properties

IUPAC Name

(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933123
Record name (~13~C)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol-13C

CAS RN

14742-26-8
Record name Methanol-13C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14742-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-26-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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